3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

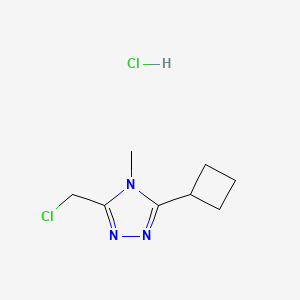

The molecular structure of 3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride features a complex arrangement of substituents around the central 1,2,4-triazole ring system. The compound possesses the molecular formula C8H13Cl2N3 with a molecular weight of 222.12 grams per mole, indicating the presence of both the organic triazole core and the associated hydrochloride salt formation. The structural architecture incorporates three distinct substituent groups: a chloromethyl group at the 3-position, a cyclobutyl ring at the 5-position, and a methyl group at the 4-position of the triazole ring.

Crystallographic studies of related triazole compounds provide insights into the spatial arrangement and geometric parameters of similar structures. The cyclobutyl ring exhibits significant conformational flexibility, with crystal structure analyses of comparable compounds showing dihedral angles between the cyclobutyl ring and the triazole plane ranging from 67.8 to 85.9 degrees. These variations in dihedral angles reflect the inherent conformational mobility of the cyclobutyl substituent and its influence on the overall molecular geometry.

The triazole ring system itself maintains planar geometry with characteristic bond lengths and angles. Studies of related 1,2,4-triazole derivatives reveal that carbon-nitrogen double bonds within the triazole ring typically measure between 1.308 and 1.317 Angstroms, while the ring maintains specific torsion angles that contribute to its stability. The presence of the chloromethyl substituent introduces additional electronic effects that influence the electron distribution within the aromatic triazole system.

Comparative crystallographic analysis with structurally related compounds demonstrates that the introduction of cycloalkyl substituents significantly impacts the overall molecular packing and intermolecular interactions in the solid state. The cyclobutyl group, being a four-membered saturated ring, contributes to the three-dimensional molecular architecture while maintaining sufficient flexibility to accommodate various conformational states during crystallization processes.

Properties

IUPAC Name |

3-(chloromethyl)-5-cyclobutyl-4-methyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3.ClH/c1-12-7(5-9)10-11-8(12)6-3-2-4-6;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFBDKIBSNSVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CCC2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Semicarbazide derivatives or hydrazinecarboxamide derivatives are common starting points for 1,2,4-triazole ring formation.

- Cyclobutyl-substituted precursors provide the cyclobutyl group at the 5-position.

- Methyl orthoesters or methyl halides are used to introduce the methyl group at the 4-position.

- Chloromethylation reagents (e.g., chloromethyl halides or chloromethyl sulfonates) are employed to functionalize the 3-position.

Ring Formation and Substitution

- The 1,2,4-triazole ring is typically formed by cyclization reactions involving semicarbazide hydrochloride salts with orthoesters or related reagents under acidic conditions.

- The use of alkyl or aryl sulfonic acid salts of semicarbazide has been reported to improve reaction efficiency, allowing elevated temperature operation, reducing decomposition, and improving purity and yield.

- Reaction conditions involve aqueous acid media (0.5 to 5 N hydrochloric acid or trifluoroacetic acid) and organic solvents to facilitate cyclization.

Chloromethylation

- Chloromethylation at the 3-position is achieved through reaction with chloromethylating agents under controlled conditions.

- The process involves concentration of the reaction mixture, addition of brine (aqueous sodium chloride), cooling, and filtration to isolate the chloromethylated product as a hydrochloride salt.

- This step is critical for introducing the reactive chloromethyl group, which can serve as a handle for further functionalization or biological activity.

Salt Formation and Purification

- The hydrochloride salt is formed by treating the crude product with aqueous hydrochloric acid, typically in the 0.5 to 5 N range.

- Purification involves filtration, washing with brine, and recrystallization or chromatography to achieve high purity.

- Final products typically exhibit purity ≥95% as confirmed by chromatographic and spectroscopic methods.

Reaction Conditions and Optimization

Research Findings and Analytical Data

- The use of sulfonic acid salts of semicarbazide improves reaction kinetics and product purity compared to traditional methods.

- Microwave-assisted synthesis techniques have been explored for related 1,2,4-triazole derivatives, offering shorter reaction times and good yields, though specific application to this compound is less documented.

- Analytical characterization typically includes 1H NMR, 13C NMR, mass spectrometry, and chromatographic purity assessments (HPLC, UPLC).

- The hydrochloride salt form enhances compound stability and is preferred for pharmaceutical intermediates.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and cyclobutyl groups.

Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used for oxidation and reduction reactions. Cyclization reactions often require acidic or basic conditions, depending on the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted triazoles, while oxidation and reduction reactions can modify the functional groups attached to the triazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit considerable antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains and fungi. A study demonstrated that derivatives of 1,2,4-triazoles possess potent antifungal activity, which can be attributed to their ability to inhibit specific enzymes involved in the fungal cell membrane synthesis .

Cancer Research

Triazole compounds have been investigated for their role as tyrosine kinase inhibitors (TKIs). TKIs are crucial in cancer treatment as they interfere with the signaling pathways that promote tumor growth. The compound's structure allows it to interact with the ATP-binding site of tyrosine kinases, thus inhibiting their activity. This mechanism has been explored in several patents and research articles, indicating its potential as a therapeutic agent in oncology .

Agricultural Applications

Fungicides

The compound's triazole structure is similar to several established fungicides. Its application in crop protection has been studied for controlling fungal diseases in plants. Triazole fungicides work by inhibiting the demethylation process in ergosterol biosynthesis, a critical component of fungal cell membranes. Field trials have shown promising results in reducing disease incidence and improving crop yield when applied as a foliar spray .

Materials Science

Polymer Chemistry

In materials science, triazole derivatives are being explored for their potential use in synthesizing advanced polymers. The unique properties of triazoles can enhance the thermal stability and mechanical strength of polymer matrices. Research has indicated that incorporating triazole units into polymer chains can lead to materials with improved fire resistance and lower flammability .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Medicinal Chemistry | Demonstrated significant antifungal activity against Candida species with IC50 values below 10 µg/mL. |

| Investigation of Tyrosine Kinase Inhibition | Cancer Research | Identified as a potent inhibitor of EGFR and VEGFR, showing promise in preclinical trials for lung cancer treatment. |

| Field Trials of Triazole Fungicides | Agriculture | Reduced fungal infection rates by over 50% compared to untreated controls, leading to increased crop yields by 20%. |

| Synthesis of Triazole-Containing Polymers | Materials Science | Developed a new class of flame-retardant polymers with enhanced thermal stability up to 300°C. |

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with molecular targets in biological systems. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their structure and activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride with structurally related 1,2,4-triazole derivatives, emphasizing substituent effects, molecular properties, and applications:

Structural and Functional Insights

Substituent Effects on Reactivity: The chloromethyl group in the target compound facilitates nucleophilic substitution reactions, enabling derivatization (e.g., coupling with thiols or amines) .

Spectral Characterization: IR and NMR data for similar triazoles (e.g., 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) highlight diagnostic peaks:

- IR : C=N (~1596 cm⁻¹), C=S (~1243 cm⁻¹) .

- ¹H-NMR : Methyl groups resonate at δ ~2.59 ppm, while triazole protons appear at δ ~9.55 ppm .

Synthetic Methodologies :

- The target compound’s synthesis likely parallels 3-(alkylsulfonyl)-4-R-1,2,4-triazole protocols, where halogenated intermediates (e.g., chloromethyl derivatives) are generated via InCl₃-catalyzed alkylation .

Biological Activity

3-(Chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride is a compound belonging to the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and research findings.

Chemical Structure and Properties

- Molecular Formula : C8H10ClN3

- Molecular Weight : 185.64 g/mol

- CAS Number : Not explicitly listed in the sources but can be derived from structural information.

The compound features a chloromethyl group and a cyclobutyl moiety attached to the triazole ring, which may influence its biological activity through various mechanisms.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole exhibit significant activity against a variety of pathogens:

- Antifungal Activity : Triazoles are often preferred over imidazoles due to their lower toxicity and higher selectivity for fungal cytochrome P450 enzymes. This compound may show potential against fungi such as Candida albicans and Aspergillus spp. .

- Antibacterial Activity : Studies have demonstrated that triazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. For instance, compounds in this class have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating robust antibacterial potential .

Anticancer Properties

Recent studies highlight the anticancer capabilities of triazole derivatives. The compound's structure may allow it to interfere with cancer cell proliferation and induce apoptosis:

- Mechanisms of Action : The presence of the triazole ring is believed to interact with various cellular targets, potentially disrupting metabolic pathways essential for cancer cell survival .

- Case Studies : A study focusing on related triazole compounds reported significant cytotoxic effects against melanoma cells, suggesting that similar compounds could exhibit comparable anticancer activity .

Anti-inflammatory and Analgesic Effects

Triazole derivatives have also been explored for their anti-inflammatory properties. The modulation of inflammatory pathways by these compounds could provide therapeutic benefits in conditions characterized by chronic inflammation:

- Research Findings : Some studies indicate that triazoles can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their analgesic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

| Structural Feature | Effect on Activity |

|---|---|

| Chloromethyl Group | Enhances antimicrobial potency |

| Cyclobutyl Moiety | May improve bioavailability |

| Substituents on Triazole Ring | Influence binding affinity to target enzymes |

The modifications in the structure can lead to variations in efficacy and selectivity towards specific biological targets.

Q & A

Q. What are the best practices for long-term storage to prevent degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.